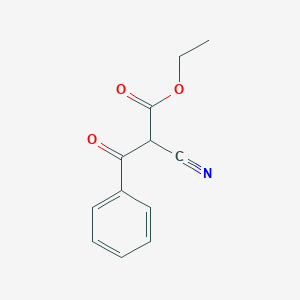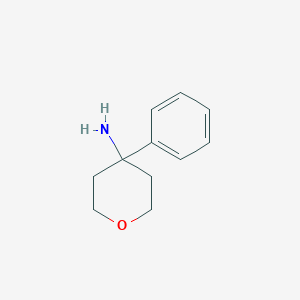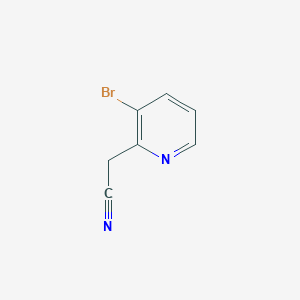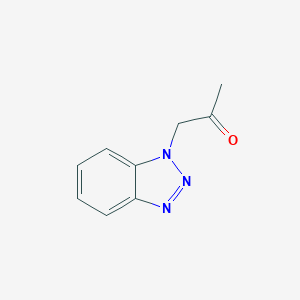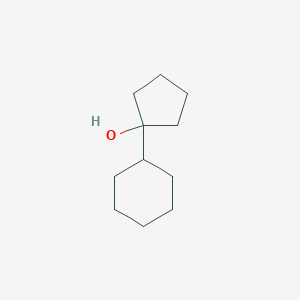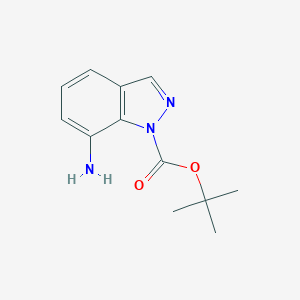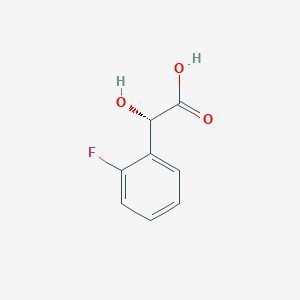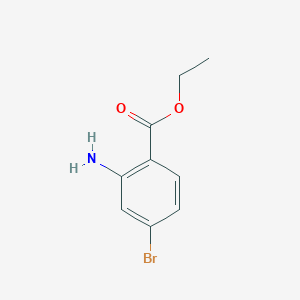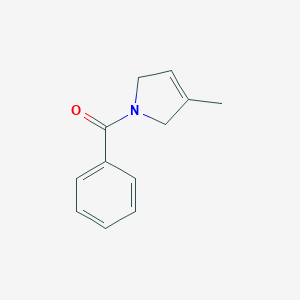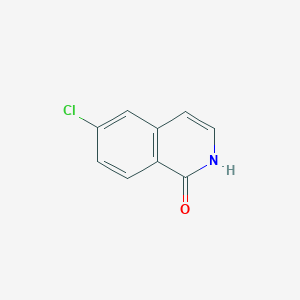
6-chloroisoquinolin-1(2H)-one
説明
6-Chloroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention over the years . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
The molecular structure of 6-chloroisoquinolin-1(2H)-one consists of a nitrogen-containing heterocyclic compound . The InChI code for this compound is 1S/C9H6ClNO/c10-7-1-2-8-6 (5-7)3-4-11-9 (8)12/h1-5H, (H,11,12) .Chemical Reactions Analysis
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has been a hot topic in organic and medicinal chemistry .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1(2H)-one is a solid substance . It has a molecular weight of 179.61 . The storage temperature for this compound is between 2-8°C in a sealed, dry environment .科学的研究の応用
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“6-chloroisoquinolin-1(2H)-one” is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .
Methods of Application
The process involves the use of 1°, 2° and 3° alkyl boronic esters in a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Photoinitiators of Polymerization
Specific Scientific Field
This application is in the field of Polymer Chemistry .
Summary of the Application
“6-chloroisoquinolin-1(2H)-one” derivatives are used as versatile photoinitiators of polymerization, exhibiting behavior from violet-blue LED absorption to a panchromatic behavior .
Methods of Application
Different “6-chloroisoquinolin-1(2H)-one” derivatives bearing nitro- or amino- substituents are prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .
Results or Outcomes
The ring-opening cationic polymerization of epoxides as well as the free radical polymerization of acrylates upon exposure to various visible LEDs (e.g., LEDs at 405 nm, 455 nm or 470 nm) could be performed. Reactions under green or red light (e.g., laser diodes at 532 or 635 nm) are also feasible .
Safety And Hazards
将来の方向性
While the future directions for 6-chloroisoquinolin-1(2H)-one are not explicitly mentioned in the search results, the development of new strategies for the synthesis of isoquinoline derivatives is a current topic of interest in organic and medicinal chemistry . This suggests that there may be ongoing research into compounds like 6-chloroisoquinolin-1(2H)-one.
特性
IUPAC Name |
6-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLGVJHAZWURPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617932 | |
| Record name | 6-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloroisoquinolin-1(2H)-one | |
CAS RN |
131002-09-0 | |
| Record name | 6-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
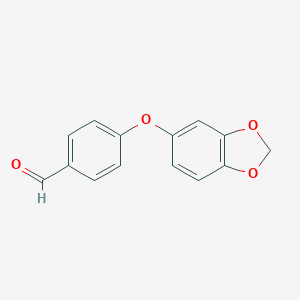
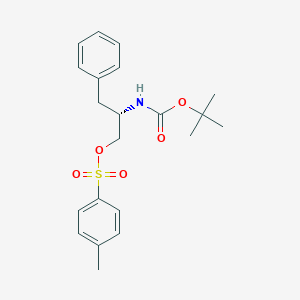
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
